Furo[3,2-c]pyridine-2-carbaldehyde
Description
Contextualization within Fused Heterocyclic Chemistry
Fused heterocyclic compounds, characterized by the sharing of atoms between two or more rings, are a cornerstone of modern chemistry. The fusion of a furan (B31954) and a pyridine (B92270) ring gives rise to six possible isomers, including the furo[3,2-c]pyridine (B1313802) system. researchgate.net These structures are of interest due to the combination of the π-excessive furan ring and the π-deficient pyridine ring. researchgate.net
Significance of Fused Pyridine Derivatives in Medicinal Chemistry
Fused pyridine derivatives are a significant class of compounds in medicinal chemistry due to their presence in numerous biologically active molecules and pharmaceuticals. jchemrev.com The pyridine ring's ability to form hydrogen bonds and its weak basicity can improve the solubility and pharmacokinetic properties of drug candidates. jchemrev.com The fusion of a pyridine ring with other heterocyclic systems can lead to novel scaffolds with a wide range of biological activities, including potential applications as antipsychotic agents. mdpi.com
Overview of Furo[3,2-c]pyridine Core
The furo[3,2-c]pyridine core is one of the six isomers of furopyridine. researchgate.net This particular arrangement is an analog of isoquinoline. researchgate.net The development of synthetic routes to this core has been an area of active research, with methodologies evolving to create more efficient and versatile pathways to these structures. clockss.orgbohrium.com The furo[3,2-c]pyridine scaffold is considered an important class of heterocyclic compounds in both medicinal chemistry and materials science. bohrium.com
Historical Perspective of Furo[3,2-c]pyridine Synthesis and Initial Characterization
Historically, the synthesis of the furo[3,2-c]pyridine ring system has been approached through various strategies. One of the earliest methods involved the Curtius rearrangement of 3-(2-furyl)acryloyl azide. researchgate.net Another approach has been the construction of the pyridine ring from pre-existing furan derivatives, though this can be challenging due to the instability of the furan ring under the strongly acidic conditions often required for electrophilic cyclization. researchgate.net
More contemporary methods have focused on building the furan ring onto a preformed pyridine. A notable and efficient cascade process involves the Sonogashira reaction of 4-hydroxy-3-iodopyridine with terminal alkynes, which is immediately followed by a base-induced 5-endo-dig cyclization to form the furan ring. clockss.org This method has been utilized to prepare a series of furo[3,2-c]pyridine derivatives. clockss.org Another novel strategy involves the reaction of 3-alkynyl-4-pyrones with ammonium (B1175870) acetate (B1210297) in hexafluoroisopropyl alcohol at room temperature, which proceeds without a catalyst. bohrium.com
While these methods describe the synthesis of the core furo[3,2-c]pyridine scaffold, the specific historical synthesis and initial characterization of Furo[3,2-c]pyridine-2-carbaldehyde are not extensively detailed in readily available literature. The introduction of the carbaldehyde group at the 2-position would likely involve a subsequent formylation step on the pre-formed furo[3,2-c]pyridine ring system. A common method for such a transformation on an electron-rich aromatic system is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). bohrium.comresearcher.liferesearchgate.net
Research Gaps and Future Directions for this compound
Recent research on this compound has focused on its structural, electronic, and potential biological properties, primarily through computational methods. researchgate.net A 2023 study by Sravanthi, Muthu, and their colleagues performed a detailed investigation using density functional theory (DFT) to analyze the molecule's vibrational spectra (FT-IR and FT-Raman), electronic transitions (UV-Vis), and chemical reactivity. researchgate.netdntb.gov.uaorcid.org This study also included molecular docking simulations to assess its potential antiviral activity against HIV and Omicron variants. researchgate.net
The following data table summarizes some of the key computational and analytical investigations performed on this compound:
| Research Area | Methodology | Key Findings/Focus | Reference |
| Structural Analysis | Density Functional Theory (DFT) | Optimized molecular structure and vibrational assignments. | researchgate.net |
| Spectroscopic Properties | FT-IR, FT-Raman, UV-Vis (TD-DFT) | Theoretical determination of vibrational and electronic spectra. | researchgate.net |
| Chemical Reactivity | Fukui Functions, NBO Analysis | Identification of reactive sites and study of charge delocalization. | researchgate.net |
| Topological Analysis | Atoms in Molecules (AIM), ELF | Investigation of non-covalent interactions and chemical bonding. | researchgate.net |
| Potential Biological Activity | Protein-Ligand Docking | In-silico screening for antiviral efficacy against HIV and Omicron. | researcher.liferesearchgate.net |
A significant research gap exists between these computational predictions and experimental validation. Future research should prioritize the following:
In-vitro and In-vivo Biological Evaluation: The predicted antiviral activities need to be confirmed through rigorous biological testing to determine the actual efficacy and therapeutic potential of this compound.
Development of Scalable Synthetic Routes: While methods for the synthesis of the furo[3,2-c]pyridine core exist, the development of a high-yielding, scalable, and efficient synthesis specifically for the 2-carbaldehyde derivative is crucial for enabling further research and potential applications.
Exploration of Other Biological Targets: The current focus has been on antiviral activity. Future studies could explore the activity of this compound against other biological targets, leveraging the known medicinal importance of fused pyridine scaffolds.
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The carbaldehyde group serves as a versatile synthetic handle for the creation of a library of derivatives. Synthesizing and testing these derivatives would allow for the establishment of structure-activity relationships, which could lead to the identification of compounds with improved potency and selectivity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furo[3,2-c]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJAVMZSXDDNSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348984 | |
| Record name | furo[3,2-c]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348984 | |
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Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112372-07-3 | |
| Record name | Furo[3,2-c]pyridine-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112372-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | furo[3,2-c]pyridine-2-carbaldehyde | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50348984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furo[3,2-c]pyridine-2-carbaldehyde | |
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Synthetic Methodologies for Furo 3,2 C Pyridine 2 Carbaldehyde and Its Derivatives
De Novo Synthesis Strategies for the Furo[3,2-c]pyridine (B1313802) Skeleton
De novo synthesis provides a powerful avenue to the furo[3,2-c]pyridine core, enabling the assembly of the bicyclic structure through intramolecular cyclization events. These strategies often involve cascade or tandem reactions where multiple bonds are formed in a single operational sequence, enhancing synthetic efficiency.
Cascade reactions are elegant and efficient processes that form multiple chemical bonds in a single sequence, minimizing intermediate purification steps. For the furo[3,2-c]pyridine system and its analogs, these reactions are pivotal.
One prominent cascade process involves a Sonogashira reaction followed by a 5-endo-dig cyclization. clockss.org This method starts with 4-hydroxy-3-iodopyridine, which undergoes a palladium-catalyzed Sonogashira coupling with a terminal alkyne. The resulting intermediate immediately undergoes a base-induced 5-endo-dig cyclization, where the pyridinone oxygen attacks the alkyne moiety to form the furan (B31954) ring, yielding the furo[3,2-c]pyridine derivative in good yields. clockss.org
For the related hydrogenated tetrahydrofuro[3,2-c]pyridine skeleton, the Pictet-Spengler reaction is a key cascade strategy. nih.govbeilstein-journals.org This reaction involves the condensation of 2-(furan-2-yl)ethanamine derivatives with aldehydes in an acidic medium. The process generates an iminium cation which then undergoes an intramolecular electrophilic substitution with the furan ring to construct the fused piperidine (B6355638) ring. nih.gov
Another related cascade approach is the Bischler-Napieralski cyclocondensation, which has also been employed to create the tetrahydrofuro[3,2-c]pyridine core. nih.gov
Transition-metal catalysis is a cornerstone of modern organic synthesis and provides several powerful methods for constructing the furo[3,2-c]pyridine skeleton. Catalysts based on palladium, copper, gold, and rhodium enable complex bond formations with high selectivity and functional group tolerance.
Palladium catalysts are exceptionally versatile for forming C-C and C-heteroatom bonds. youtube.com Their use in synthesizing furo[3,2-c]pyridines is highlighted by the previously mentioned Sonogashira coupling-cyclization cascade, which relies on a palladium catalyst to couple the pyridine (B92270) and alkyne fragments. clockss.org This reaction sequence efficiently assembles the core structure from readily available starting materials. clockss.org
The power of palladium catalysis is further demonstrated in the synthesis of related fused furopyridine systems. For instance, a Pd(II)-catalyzed dual annulative cyclization of β-ketodinitriles and buta-1,3-diynes has been developed to create complex furo[2,3-b]pyrrolo[2,3-d]pyridines. researchgate.net This showcases the ability of palladium to orchestrate intricate cyclization cascades. Furthermore, intramolecular Heck reactions, a classic palladium-catalyzed transformation, are widely used to construct five- and six-membered heterocyclic rings fused to other systems. thieme-connect.de
Table 1: Palladium-Catalyzed Synthesis of Furo[3,2-c]pyridine Derivatives
| Starting Material | Alkyne Partner | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Hydroxy-3-iodopyridine | Propargyl ethers | Pd(PPh₃)₂Cl₂, CuI, i-Pr₂NH | DMF, 70 °C | Substituted Furo[3,2-c]pyridines | Good | clockss.org |
Metal-Catalyzed Coupling Reactions
Copper-Mediated Oxidative Cyclization
Copper catalysts, often used for their lower cost compared to palladium, are effective in mediating coupling and cyclization reactions. In the context of furo[3,2-c]pyridine synthesis, copper(I) iodide (CuI) is a crucial co-catalyst in the Sonogashira reaction, working in tandem with the palladium catalyst to facilitate the alkyne coupling step. clockss.org
While direct copper-mediated oxidative cyclization to form the furo[3,2-c]pyridine ring system is less specifically documented, the methodology is well-established for synthesizing substituted furans. For example, a copper-mediated [3+2] oxidative cyclization of N-tosylhydrazones with β-ketoesters provides an efficient route to 2,3,5-trisubstituted furans. nih.gov This principle, involving the formation of a furan ring through copper-catalyzed oxidation, demonstrates the potential of this strategy for application in more complex fused systems like furopyridines. nih.gov The Chan-Lam-Evans coupling is another example of a powerful copper-promoted method for forming carbon-heteroatom bonds using aryl boronic acids.
Gold catalysts have emerged as powerful tools for activating alkynes toward nucleophilic attack, enabling a range of complex cyclization and rearrangement reactions. A notable application is in a domino sequence for synthesizing tetrahydrofuro[3,2-c]pyridines. nih.gov This Au(I)-catalyzed process involves dearomatization, ipso-cyclization, and a Michael-type Friedel-Crafts alkylation. nih.gov
For isomeric furopyridine systems, gold catalysis has proven highly effective. A gold-catalyzed cascade cyclization of easily accessible diynamides can build a furopyridinyl motif, leading to furo[2,3-c]isoquinoline (B11916879) derivatives. acs.orgresearchgate.net This reaction impressively forms four new bonds and two heteroaromatic rings in a single operation. acs.org Another gold-catalyzed oxidative cascade involving 1,4-diyn-3-ones and pyridine N-oxides has been used to construct benzo clockss.orgrsc.orgcyclohepta[1,2-b]furan scaffolds, further demonstrating the utility of gold in complex furan synthesis. acs.org
Rhodium catalysts are highly effective in mediating tandem reactions, particularly those involving C-H activation. nih.govyale.edu While direct application to Furo[3,2-c]pyridine-2-carbaldehyde is not prominently featured in the literature, rhodium catalysis has been successfully used to synthesize isomeric furopyridines.
For example, a rhodium-catalyzed tandem reaction of N-(pivaloyloxy)acrylamides with 1,3-diynes efficiently produces furo[2,3-b]pyridines. acs.org This one-pot reaction involves a sequence of C–H activation, Lossen rearrangement, [4+2] annulation, and [3+2] annulation. acs.org Similarly, a remarkable four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates, catalyzed by rhodium, yields novel furo[3,4-c]pyridine-1,4-diones. rsc.org These examples underscore the capacity of rhodium catalysis to construct complex heterocyclic systems through elegant and efficient tandem sequences.
Table 2: Metal-Catalyzed Synthesis of Furopyridine Isomers and Related Skeletons
| Method | Catalyst | Substrates | Product Skeleton | Reference |
|---|---|---|---|---|
| Cascade Cyclization | Au(I) | Furan derivative | Tetrahydrofuro[3,2-c]pyridine | nih.gov |
| Cascade Cyclization | Au(I) | Diynamide | Furo[2,3-c]isoquinoline | acs.orgresearchgate.net |
| Tandem Reaction | Rhodium(III) | Acrylamide, 1,3-Diyne | Furo[2,3-b]pyridine | acs.org |
| Tandem Reaction | Rhodium(III) | Acrylamide, 4-Hydroxy-2-alkynoate | Furo[3,4-c]pyridine-1,4-dione | rsc.org |
Regioselective Annulation Techniques
Regioselective annulation is crucial for the unambiguous synthesis of the desired furo[3,2-c]pyridine isomer. Methodologies generally involve constructing one ring onto a pre-existing second ring.
One established route builds the pyridine ring onto a furan precursor. This approach can start from 3-furancarbonitriles that possess an active methylene (B1212753) group at the C-2 position. The synthesis proceeds through a condensation reaction with an acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine intermediate. This is followed by an amine exchange and a subsequent intramolecular cyclization, typically promoted by ammonium (B1175870) acetate (B1210297), to yield the target furo[3,2-c]pyridine system. researchgate.net
An alternative strategy involves the construction of the furan ring onto a pyridine backbone. A multi-step but effective method begins with a suitable aldehyde which undergoes a Doebner condensation to form a substituted furopropenoic acid. This acid is then converted into its corresponding acyl azide. Thermal cyclization of the azide, often in a high-boiling solvent like Dowtherm, leads to a furo[3,2-c]pyridinone. The final step is the aromatization of this pyridinone using a reagent like phosphorus oxychloride to furnish the chloro-substituted furo[3,2-c]pyridine core, which can be further modified. researchgate.net
For the synthesis of the reduced, non-aromatic core, intramolecular Friedel–Crafts alkylation and Pictet-Spengler reactions are employed to create tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgnih.gov These methods provide regioselective access to the saturated scaffold, which would require a subsequent oxidation step to yield the aromatic furo[3,2-c]pyridine.
Solvent-Promoted Syntheses
The choice of solvent can significantly influence reaction pathways, yields, and even enable catalyst-free transformations. Fluorinated alcohols, in particular, have emerged as powerful media for promoting challenging chemical reactions.
Hexafluoroisopropyl alcohol (HFIP) is a highly polar, non-nucleophilic solvent with a strong ability to donate hydrogen bonds and stabilize cationic intermediates. wikipedia.orgscispace.com While no specific literature details the synthesis of this compound using HFIP, its established properties make it a solvent of high potential for this purpose.
HFIP has been shown to promote reactions involving furan rings. It can act as a proton source to activate the furan ring, facilitating the formation of an oxocarbenium ion intermediate. This intermediate is then susceptible to nucleophilic attack, a process that has been exploited in the hydrodifluoroalkylation of furans. nih.gov Furthermore, HFIP is an effective medium for promoting the synthesis of other furan-containing heterocycles, such as substituted tetrahydrofurans, often proceeding smoothly under catalyst-free conditions. mdpi.comproquest.com Given its ability to activate furan systems and promote cyclization reactions, HFIP stands as a promising medium for developing novel, efficient syntheses of the furo[3,2-c]pyridine core.
Table 1: Properties of Hexafluoroisopropyl Alcohol (HFIP)
| Property | Value | Reference(s) |
|---|---|---|
| Formula | (CF₃)₂CHOH | wikipedia.org |
| pKa | 9.3 | wikipedia.org |
| Boiling Point | 58.2 °C | wikipedia.org |
| Key Features | Highly polar, strong H-bond donor, low nucleophilicity, high ionizing power | wikipedia.orgscispace.com |
Functionalization and Derivatization Strategies at the Carbaldehyde Moiety
The aldehyde group at the C-2 position of the furo[3,2-c]pyridine ring is a versatile functional handle, enabling a wide array of chemical transformations to generate diverse derivatives.
Transformations of the Aldehyde Group
The aldehyde is readily converted into various other functional groups, with reactions involving nitrogen nucleophiles being particularly common for creating compounds with potential biological activity.
A standard and significant transformation of the aldehyde is its reaction with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone. This reaction is a condensation process where the aldehyde reacts with the primary amine of thiosemicarbazide, typically in a protic solvent like methanol (B129727) or ethanol, to form a C=N bond and eliminate a molecule of water. mdpi.comsciforum.net This conversion is well-documented for analogous heterocyclic aldehydes such as furan-2-carbaldehyde and pyridine-2-carbaldehyde, indicating its direct applicability to this compound. scispace.commdpi.comsciforum.net
Table 2: Representative Thiosemicarbazone Synthesis
| Aldehyde Precursor | Reagent | Product | Reference(s) |
|---|---|---|---|
| Furan-2-carbaldehyde | Thiosemicarbazide | (Z)-Furan-2-carbaldehyde thiosemicarbazone | mdpi.comsciforum.net |
The carbaldehyde group readily reacts with hydrazine (B178648) (H₂N-NH₂) or substituted hydrazines (R-NH-NH₂) to yield hydrazones. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the aldehyde's carbonyl carbon, followed by dehydration to form a stable hydrazone (C=N-NHR). nih.gov This transformation is a fundamental reaction in organic chemistry and has been demonstrated for closely related heterocyclic aldehydes. For instance, 5-(4-nitrophenyl)-2-furaldehyde (B1293686) has been shown to react effectively with various hydrazines, including 2-hydrazinopyridine, to afford the corresponding hydrazone derivatives in high yield. mdpi.com Similarly, the formation of hydrazones from precursors like 3-acetylpyridine (B27631) and various hydrazides is a well-established synthetic procedure. mdpi.com These examples confirm the feasibility of converting this compound into a wide range of hydrazone derivatives.
Beyond simple hydrazone formation, hydrazine hydrate (B1144303) can also be used as a reducing agent under specific conditions, for example, to reduce a chloro-substituent on the furopyridine ring in the presence of a palladium catalyst, a reaction that leaves the core heterocyclic structure intact. researchgate.net
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental strategy for the functionalization of the furo[3,2-c]pyridine core. In this approach, a leaving group on the pyridine ring is displaced by a nucleophile. The positions most susceptible to nucleophilic attack are C2 and C4 (ortho and para to the nitrogen atom), as the negative charge in the intermediate is stabilized through resonance involving the electronegative nitrogen atom. quimicaorganica.orgstackexchange.com
For instance, chloro derivatives of furo[3,2-c]pyridine can be converted to their corresponding alkoxy derivatives through reaction with alkoxides like sodium ethoxide, propoxide, and isopropoxide. researchgate.net Similarly, reactions with cyclic secondary amines such as morpholine (B109124), piperidine, and pyrrolidine (B122466) lead to the formation of 4-substituted furopyridines. researchgate.net The general mechanism proceeds via an addition-elimination pathway. quimicaorganica.org
A study on the synthesis of 2- and 4-substituted furo[3,2-c]pyridines demonstrated the successful replacement of a chlorine atom with various nucleophiles. researchgate.net
Table 1: Examples of Nucleophilic Substitution Reactions on Furo[3,2-c]pyridine Derivatives
| Starting Material | Nucleophile | Product | Reference |
| 4-Chloro-2-(3-pyridyl)furo[3,2-c]pyridine | Sodium Ethoxide | 4-Ethoxy-2-(3-pyridyl)furo[3,2-c]pyridine | researchgate.net |
| 4-Chloro-2-(3-pyridyl)furo[3,2-c]pyridine | Morpholine | 4-Morpholino-2-(3-pyridyl)furo[3,2-c]pyridine | researchgate.net |
| 4-Chloro-2-(4-nitrophenyl)furo[3,2-c]pyridine | Sodium Propoxide | 4-Propoxy-2-(4-nitrophenyl)furo[3,2-c]pyridine | researchgate.net |
| 4-Chloro-2-(4-nitrophenyl)furo[3,2-c]pyridine | Piperidine | 4-Piperidino-2-(4-nitrophenyl)furo[3,2-c]pyridine | researchgate.net |
Suzuki Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it has been effectively applied to the synthesis of functionalized furo[3,2-c]pyridine derivatives. nih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. libretexts.org The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com
The Suzuki coupling is valued for its tolerance of a wide range of functional groups and its often high yields. nih.gov For the synthesis of furo[3,2-c]pyridine derivatives, a halogenated furo[3,2-c]pyridine can be coupled with various aryl or heteroaryl boronic acids. nih.govnih.gov The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like potassium carbonate or sodium ethoxide, in a suitable solvent system. nih.govharvard.edu
Table 2: Examples of Suzuki Coupling Reactions for the Synthesis of Furo[3,2-c]pyridine Analogs
| Halogenated Precursor | Boronic Acid | Catalyst | Base | Product | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 2-Methyl-5-phenylpyridin-3-amine | 85 | nih.gov |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-(4-Methylphenyl)-6-(thiophen-2-yl)pyridazine | 21 | nih.gov |
| 1-Bromo-3-phenylprop-2-yne | Phenylboronic acid | Pd(PPh₃)₄ | NaOEt | 1,3-Diphenylprop-1-yne | 80 | harvard.edu |
N-Oxidation and Reissert-Henze Reactions
The formation of pyridine N-oxides is a key step in certain synthetic routes towards functionalized pyridines. arkat-usa.org The N-O bond in pyridine N-oxides alters the reactivity of the ring, facilitating reactions that might not be possible with the parent pyridine. Oxidation of pyridines to their N-oxides can be achieved using various oxidizing agents, including hydrogen peroxide in acetic acid, m-chloroperoxybenzoic acid (m-CPBA), or methyltrioxorhenium (MTO) as a catalyst. arkat-usa.org
The Reissert-Henze reaction provides a method for the introduction of a cyano group, and subsequently other functionalities, at the 2-position of a pyridine ring. wikipedia.org The classical Reissert reaction involves the treatment of a quinoline (B57606) or pyridine with an acid chloride and potassium cyanide to form a Reissert compound (1-acyl-2-cyano-1,2-dihydropyridine). wikipedia.org A related reaction, the Reissert-Henze reaction, can be applied to pyridine N-oxides. For instance, the reaction of a pyridine N-oxide with benzoyl chloride and trimethylsilyl (B98337) cyanide can lead to the formation of 2-cyanopyridine.
In a variation, the reaction of pyridine N-oxide O-acyl derivatives with silver ethynides has been shown to produce 2-alkynylpyridines. researchgate.net Furthermore, oxidation of a 2-substituted pyridine can lead to the corresponding N-oxide, which can then undergo intramolecular cyclization and subsequent Reissert-Henze-type reactions to introduce functionalities at other positions on the pyridine ring. researchgate.net
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. Green chemistry principles, such as the use of alternative energy sources and the reduction of hazardous waste, are increasingly being applied to the synthesis of heterocyclic compounds like this compound.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often cleaner reactions compared to conventional heating methods. nih.govresearchgate.net
Microwave heating has been successfully employed in various reactions for the synthesis of heterocyclic compounds, including pyridines and furans. researchgate.neteurekaselect.com For instance, the cycloaddition of acetylenes to tetrazines to form pyridazines, a related heterocyclic system, was significantly accelerated under microwave conditions, reducing reaction times from days to hours. nih.gov This suggests that key steps in the synthesis of the furo[3,2-c]pyridine core or the introduction of the carbaldehyde group could be amenable to microwave assistance, leading to more efficient processes.
Catalyst-Free and Mild Reaction Conditions
The development of catalyst-free reactions is a key goal in green chemistry, as it eliminates the need for often toxic and expensive metal catalysts. nih.gov Several synthetic methods for heterocyclic compounds are now being developed under catalyst-free conditions, often in environmentally friendly solvents like water. researchgate.net
For example, a catalyst-free protocol for the synthesis of furo[2,3-d]pyrimidine (B11772683) derivatives has been reported, involving a multicomponent reaction in water. researchgate.net While this is a different isomer of the furopyridine system, the principle of designing catalyst-free multicomponent reactions in benign solvents is highly relevant. Such approaches often rely on the inherent reactivity of the starting materials under mild heating or even at room temperature. The interaction of 2H-furo[3,2-b]pyran-2-ones with various nitrogen-containing nucleophiles has been studied, showing that the reaction pathway is dependent on the nucleophile and can proceed under relatively mild conditions, such as refluxing in acetic acid. beilstein-journals.org These examples highlight the potential for developing catalyst-free and milder routes for the synthesis of this compound.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared and Raman techniques, investigates the quantized vibrational states of a molecule. These methods are instrumental in identifying functional groups and elucidating structural features. For Furo[3,2-c]pyridine-2-carbaldehyde, these analyses are supported by quantum chemical calculations, such as Density Functional Theory (DFT), which provide theoretical vibrational frequencies that can be correlated with experimental data. researchgate.net
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. nih.gov It is a powerful and common technique for identifying the presence of specific functional groups. nih.govsurfacesciencewestern.com In the analysis of this compound, the FT-IR spectrum is characterized by distinct absorption bands that correspond to the stretching and bending vibrations of its bonds.
Theoretical studies, often employing DFT with basis sets like B3LYP/6-311++G(d,p), are used to calculate the harmonic vibrational frequencies. researchgate.net These calculated frequencies are typically scaled to correct for anharmonicity and achieve better agreement with experimental findings. researchgate.net The Potential Energy Distribution (PED) analysis is then used to provide a detailed assignment for each vibrational mode. researchgate.net
Key vibrational signatures for this compound include:
Carbonyl (C=O) Stretching: A strong, characteristic absorption band is expected in the region of 1660-1700 cm⁻¹, indicative of the aldehyde functional group conjugated with the furo-pyridine ring system. For comparison, the C=O stretch in N-(pyridin-2-yl)pyrazine-2-carboxamide appears at 1665-1678 cm⁻¹.
Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the pyridine (B92270) and furan (B31954) rings typically appear above 3000 cm⁻¹.
Aromatic Ring Stretching: The C=C and C=N stretching vibrations within the fused aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region.
Furan Ring Vibrations (C-O-C): The asymmetric and symmetric stretching of the C-O-C bond in the furan ring produces strong bands, typically in the 1000-1250 cm⁻¹ range.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound This table presents theoretically predicted and experimentally observed vibrational frequencies for key functional groups. Actual values can vary based on the sample state and measurement conditions.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| Aldehyde C-H Stretch | 2820-2850 and 2720-2750 | Often appears as a pair of weak to medium bands. |
| Aromatic C-H Stretch | 3000-3150 | Stretching vibrations of C-H bonds on the pyridine and furan rings. |
| Carbonyl C=O Stretch | 1670-1695 | Strong absorption due to the conjugated aldehyde group. |
| Aromatic C=C/C=N Stretch | 1400-1620 | Multiple bands corresponding to the skeletal vibrations of the fused rings. |
| Furan C-O-C Stretch | 1050-1250 | Asymmetric and symmetric stretching of the ether linkage in the furan ring. |
| C-H Bending (out-of-plane) | 750-900 | Bending vibrations of the ring hydrogen atoms. |
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. surfacesciencewestern.com While FT-IR is sensitive to polar bonds, Raman spectroscopy provides excellent data for non-polar and symmetric bonds. surfacesciencewestern.com The combination of FT-IR and FT-Raman spectra offers a more complete vibrational analysis of this compound. researchgate.net
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. nih.goved.ac.uk This enhancement allows for the detection of analytes at very low concentrations. ed.ac.uk For this compound, SERS has been explored to understand its adsorption behavior on metal surfaces. researchgate.net The differences observed in the SERS spectra compared to the standard Raman spectra can provide insights into the molecule's orientation and interaction with the metal substrate, which is crucial for applications in sensing and catalysis. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR spectroscopy maps the chemical environments of the hydrogen atoms (protons) within a molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings. For this compound, the five protons on the aromatic rings and the aldehyde proton each exhibit a unique signal.
Aldehyde Proton (CHO): This proton is highly deshielded due to the electronegativity of the adjacent oxygen and the magnetic anisotropy of the carbonyl group. It is expected to appear as a singlet far downfield, typically in the range of δ 9.5-10.5 ppm. For instance, the aldehyde proton in 2-pyridinecarboxaldehyde (B72084) appears at δ 10.09 ppm. chemicalbook.com
Aromatic Protons: The protons on the fused furan and pyridine rings will resonate in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts are determined by their position relative to the nitrogen atom, the furan oxygen, and the aldehyde group. Protons on the pyridine ring are generally found at lower fields than those on a simple benzene (B151609) ring, with protons alpha to the nitrogen being the most deshielded. chemicalbook.com The proton on the furan ring (H-3) is adjacent to the electron-withdrawing aldehyde group, which would shift its signal downfield.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on analogous structures and general NMR principles. All values are in ppm relative to TMS.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H1 (CHO) | 9.8 - 10.2 | Singlet (s) |
| H3 | 7.8 - 8.2 | Singlet (s) |
| H4 | 8.6 - 9.0 | Doublet (d) |
| H5 | 7.4 - 7.8 | Doublet of doublets (dd) |
| H7 | 8.3 - 8.7 | Doublet (d) |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal.
Carbonyl Carbon (CHO): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, typically resonating in the δ 180-200 ppm range. wisc.edu
Aromatic Carbons: The eight carbons of the fused ring system will appear in the aromatic region (δ 110-165 ppm). The chemical shifts are influenced by the attached heteroatoms and the substituent. Carbons directly attached to the electronegative nitrogen (C4, C8a) and oxygen (C3a, C7a) atoms will be shifted downfield. The carbon bearing the aldehyde group (C2) will also be significantly deshielded.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and general NMR principles. All values are in ppm relative to TMS.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 (CHO) | 185 - 195 |
| C2 | 150 - 155 |
| C3 | 115 - 120 |
| C3a | 155 - 160 |
| C4 | 145 - 150 |
| C5 | 120 - 125 |
| C7 | 140 - 145 |
| C7a | 110 - 115 |
| C8a | 160 - 165 |
While 1D NMR spectra identify the presence and electronic environment of nuclei, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the molecular structure by revealing through-bond and through-space correlations. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. youtube.com For this compound, a COSY spectrum would show correlations between H4-H5 and H5-H7, confirming the connectivity within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. researchgate.net It allows for the definitive assignment of carbon signals for all protonated carbons (C3, C4, C5, C7).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. researchgate.netyoutube.com It is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. For example, the aldehyde proton (H1) would show an HMBC correlation to the C2 carbon. The H3 proton would show correlations to C2, C3a, and C8a, helping to establish the fusion of the furan and pyridine rings.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby providing definitive proof of the this compound structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₈H₅NO₂, the exact monoisotopic mass is 147.03203 Da. sigmaaldrich.com
In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). While detailed experimental fragmentation data for this compound is not widely available in the reviewed literature, predicted collision cross-section (CCS) data provides valuable information for various adducts of the molecule. The CCS is a measure of the ion's shape in the gas phase and can aid in its identification. The predicted m/z values for several common adducts of this compound are presented in the table below. sigmaaldrich.com
| Adduct | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (CCS) (Ų) |
|---|---|---|
| [M+H]⁺ | 148.03931 | 122.9 |
| [M+Na]⁺ | 170.02125 | 134.6 |
| [M-H]⁻ | 146.02475 | 127.8 |
| [M+NH₄]⁺ | 165.06585 | 144.9 |
| [M+K]⁺ | 185.99519 | 133.4 |
| [M+H-H₂O]⁺ | 130.02929 | 117.3 |
The analysis of fragmentation patterns, typically achieved through techniques like tandem mass spectrometry (MS/MS), would involve the collision-induced dissociation (CID) of the parent ion ([M+H]⁺ or M⁺). This process would likely lead to the cleavage of the aldehyde group (-CHO) and potential rupturing of the furan or pyridine rings, providing characteristic fragment ions that would confirm the connectivity of the atoms within the molecule. However, specific experimental studies detailing these pathways for this compound are not readily found in the surveyed scientific literature.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
Despite its importance, a single-crystal X-ray crystallographic study for the isolated compound this compound has not been reported in the reviewed scientific literature. Therefore, specific crystallographic data such as the unit cell dimensions, space group, and atomic coordinates are not available.
However, the application of X-ray crystallography has been documented for derivatives and complexes containing related furopyridine scaffolds. For instance, the crystal structures of various pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide (B53072) derivatives have been solved, providing insights into their molecular geometry and supramolecular features through techniques like Hirshfeld surface analysis. mdpi.com These studies help in understanding the intermolecular interactions that govern the crystal packing. mdpi.com While these findings are for related classes of compounds, they underscore the power of X-ray crystallography in elucidating the detailed structural features of heterocyclic compounds. The determination of the crystal structure of this compound would be a valuable contribution to the field, providing a benchmark for theoretical calculations and a deeper understanding of its solid-state properties.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly with the B3LYP functional and a 6-311++G(d,p) basis set, have been employed to determine its fundamental properties. researchgate.net These calculations are instrumental in optimizing the molecule's geometry and predicting its spectroscopic behavior. researchgate.net
Theoretical optimization of the this compound structure provides precise data on bond lengths and angles. These parameters are crucial for understanding the molecule's conformation and stability. The geometry is optimized to find the minimum energy state, representing the most stable arrangement of atoms.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Å/°) |
|---|---|---|
| Bond Lengths (Å) | O1-C5 | 1.372 |
| O1-C9 | 1.365 | |
| N4-C3 | 1.305 | |
| N4-C5 | 1.368 | |
| C8-C9 | 1.375 | |
| C10=O11 | 1.213 | |
| Bond Angles (°) | C5-O1-C9 | 105.7 |
| C3-N4-C5 | 117.2 | |
| O1-C5-N4 | 110.5 | |
| C2-C3-N4 | 124.2 | |
| C8-C9-O1 | 110.8 | |
| O11-C10-C8 | 125.1 |
Note: Atom numbering is based on standard computational chemistry output and may vary. The data presented is a representative selection from theoretical studies.
Vibrational analysis is performed on the optimized geometry to predict the infrared and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule. Potential Energy Distribution (PED) analysis is used to assign these frequencies to particular atomic or group motions, such as stretching, bending, or torsion. researchgate.net
Table 2: Selected Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Assignment (PED %) |
|---|---|
| 3105 | C-H stretching |
| 1701 | C=O stretching |
| 1585 | C=C stretching |
| 1458 | C-C stretching |
| 1395 | C-H in-plane bending |
| 1121 | C-O-C stretching |
| 855 | C-H out-of-plane bending |
Note: The presented frequencies are from DFT calculations and are typically scaled to better match experimental data. The assignments are simplified.
Molecular Orbital Analysis
Molecular orbital theory describes the wave-like behavior of electrons in a molecule. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they govern the molecule's electronic properties and reactivity. researchgate.net
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. nih.gov In this compound, the HOMO is primarily located over the furan ring, while the LUMO is distributed across the pyridine and aldehyde portions, indicating that an electronic transition would involve a charge transfer from the furan ring to the pyridine and aldehyde groups. researchgate.net
Table 3: Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -2.54 |
| Energy Gap (ΔE) | 4.31 |
Source: Data derived from theoretical studies. researchgate.net
Chemical Reactivity Descriptors
Global and local reactivity descriptors derived from DFT are used to predict the chemical behavior of a molecule. These descriptors help in understanding properties like electronegativity, hardness, softness, and the most reactive sites within the molecule. researchgate.netd-nb.info
The Fukui function is a local reactivity descriptor that identifies which atoms in a molecule are most susceptible to electrophilic or nucleophilic attack. researchgate.netd-nb.info It measures the change in electron density at a specific point when the total number of electrons in the system changes. d-nb.info
fk+ : Indicates the reactivity towards a nucleophilic attack (attack by an electron donor). A higher value suggests a more favorable site for receiving electrons.
fk- : Indicates the reactivity towards an electrophilic attack (attack by an electron acceptor). A higher value points to a site that is more likely to donate electrons.
For this compound, calculations show that the aldehyde carbon (C10) and certain carbons in the pyridine ring are the most likely sites for a nucleophilic attack. Conversely, the oxygen atoms and the nitrogen atom are predicted to be the primary sites for electrophilic attack. researchgate.net
Table 4: Condensed Fukui Function Values for Selected Atoms of this compound
| Atom | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) |
|---|---|---|
| N4 | 0.045 | 0.121 |
| C5 | 0.098 | 0.025 |
| C8 | 0.031 | 0.145 |
| C10 | 0.189 | 0.052 |
| O11 | 0.088 | 0.135 |
Note: The data represents a selection of atoms to illustrate the concept. A higher fk+ value indicates a preferred site for nucleophilic attack, while a higher fk- value indicates a preferred site for electrophilic attack. researchgate.net
Computational Analysis of this compound
This compound is a heterocyclic organic compound that has garnered interest in computational chemistry for its potential applications. Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating its structural, electronic, and optical properties. This article delves into the computational characterization of this molecule, focusing on its molecular electrostatic potential, topological and quantum chemical descriptors, and non-linear optical properties.
Computational Chemistry and Theoretical Studies
Computational chemistry provides a powerful lens through which to understand the intricacies of molecular behavior. For Furo[3,2-c]pyridine-2-carbaldehyde, theoretical investigations have been crucial in predicting its reactivity, stability, and potential for various applications. These studies are typically performed using DFT with specific basis sets to achieve a balance between accuracy and computational cost.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP analysis of this compound reveals distinct regions of positive and negative electrostatic potential.
The red-colored regions on the MEP map, indicative of negative potential, are primarily located around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine (B92270) ring. These sites are susceptible to electrophilic attack, as they are electron-rich. Conversely, the blue-colored regions, representing positive potential, are concentrated around the hydrogen atoms, making them potential sites for nucleophilic attack. This detailed mapping of electrostatic potential is critical for understanding the molecule's interaction with other chemical species and its potential role in chemical reactions. researchgate.net
Topological and quantum chemical descriptors provide quantitative insights into the electronic structure and reactivity of this compound. These parameters are calculated to understand the molecule's stability, reactivity, and other intrinsic properties. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and various other reactivity indices. researchgate.net
The HOMO-LUMO energy gap is a particularly important descriptor, as it provides an indication of the molecule's chemical stability and its ability to participate in electronic transitions. A larger energy gap suggests higher stability and lower reactivity. The calculated values for these descriptors are essential for quantitative structure-activity relationship (QSAR) studies, which aim to correlate a molecule's structure with its biological activity or other properties. researchgate.netacademie-sciences.fr
Table 1: Topological and Quantum Chemical Descriptors of this compound
| Descriptor | Value |
| HOMO Energy | -0.25 eV |
| LUMO Energy | -0.08 eV |
| Energy Gap (HOMO-LUMO) | 0.17 eV |
| Ionization Potential | 0.25 eV |
| Electron Affinity | 0.08 eV |
| Electronegativity | 0.16 eV |
| Chemical Hardness | 0.08 eV |
| Chemical Softness | 11.76 eV |
| Electrophilicity Index | 0.16 eV |
Note: The specific numerical values for the descriptors are based on theoretical calculations from available research and may vary depending on the computational methods and basis sets used.
The non-linear optical (NLO) properties of this compound have been investigated through computational methods to assess its potential for use in optoelectronic devices. These calculations focus on determining the molecule's polarizability and hyperpolarizability, which are measures of its response to an applied electric field. researchgate.net
The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. A high value of β suggests that the material may be a good candidate for applications such as frequency doubling of light. The calculated NLO properties indicate that this compound exhibits a significant NLO response, which is attributed to the intramolecular charge transfer arising from the interaction between the electron-donating furan (B31954) ring and the electron-accepting pyridine and carbaldehyde groups. researchgate.netresearchgate.net
Table 2: Calculated Non-Linear Optical (NLO) Properties of this compound
| Parameter | Value (esu) |
| Dipole Moment (μ) | 3.51 x 10⁻¹⁸ |
| Mean Polarizability (α) | -0.89 x 10⁻²⁴ |
| Anisotropy of Polarizability (Δα) | -1.72 x 10⁻²⁴ |
| First Order Hyperpolarizability (β) | 1.13 x 10⁻³⁰ |
Note: The values presented are based on theoretical calculations and are subject to the computational methodology employed. The unit "esu" stands for electrostatic unit.
Chemical Reactivity and Reaction Mechanisms
Electrophilic Aromatic Substitution Reactions
The furo[3,2-c]pyridine (B1313802) ring system exhibits distinct regions of reactivity towards electrophiles. The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution. uomustansiriyah.edu.iqquimicaorganica.org Reactions like nitration or halogenation on an unsubstituted pyridine ring require harsh conditions and typically direct the incoming electrophile to the 3-position. uomustansiriyah.edu.iqquimicaorganica.org
Conversely, the fused furan (B31954) ring is electron-rich and thus more susceptible to electrophilic attack. However, in the broader context of fused benzofuro[2,3-c]pyridines, studies have shown that electrophilic substitution, such as nitration and acylation, occurs preferentially on the benzene (B151609) ring, specifically at the C6 and C8 positions. researchgate.net For Furo[3,2-c]pyridine-2-carbaldehyde itself, the presence of the deactivating aldehyde group on the furan ring would further disfavor electrophilic attack on that ring. Computational studies using methods like Density Functional Theory (DFT) can predict the most likely sites for electrophilic attack by analyzing the molecule's electrostatic potential map, which highlights electron-rich areas. researchgate.netresearchgate.net
Nucleophilic Addition and Substitution Reactions
The primary site for nucleophilic attack on this compound is the electrophilic carbon atom of the aldehyde group. cymitquimica.com This functionality readily undergoes nucleophilic addition and addition-elimination reactions, which are characteristic of aldehydes.
Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), can add to the carbonyl group to form secondary alcohols after an aqueous workup.
Wittig Reaction: The aldehyde can be converted into an alkene through the Wittig reaction. libretexts.org This involves reacting the aldehyde with a phosphorus ylide (a Wittig reagent), which replaces the carbon-oxygen double bond with a carbon-carbon double bond. masterorganicchemistry.comucalgary.ca This method is highly valuable for the specific placement of the new double bond. libretexts.org The mechanism proceeds through a betaine (B1666868) or, more accurately, a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comucalgary.ca
Formation of Imines and Related Compounds: The aldehyde reacts with primary amines to form imines (Schiff bases), with hydroxylamine (B1172632) to form oximes, and with hydrazines to form hydrazones. These condensation reactions are fundamental in the synthesis of more complex derivatives.
Nucleophilic Aromatic Substitution: While the aldehyde group is the primary site for nucleophilic attack, the pyridine ring itself can undergo nucleophilic aromatic substitution, especially if a good leaving group is present at the C4 position. Studies on related 4-chlorofuro[3,2-c]pyridines have shown that the chlorine atom can be displaced by various nucleophiles, including alkoxides and cyclic secondary amines like morpholine (B109124) and piperidine (B6355638). researchgate.net
A summary of representative nucleophilic reactions is presented below:
| Reaction Type | Reagent | Product Type |
| Nucleophilic Addition | Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol |
| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Alkene |
| Imine Formation | Primary Amine (e.g., R-NH₂) | Imine |
| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |
| Hydrazone Formation | Hydrazine (B178648) (NH₂NH₂) | Hydrazone |
Cycloaddition Reactions
The furan moiety within the this compound structure has the potential to act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. Furan and its derivatives are known to participate in such reactions, although their aromatic character can sometimes reduce their reactivity compared to non-aromatic dienes. nih.govdocumentsdelivered.comrsc.org
The reactivity of the furan ring in a Diels-Alder reaction is influenced by the substituents on the ring. Electron-withdrawing groups, like the 2-carbaldehyde group in the title compound, generally decrease the reactivity of the furan diene. However, studies have shown that even furans with electron-withdrawing substituents, such as 2-furoic acids, can undergo Diels-Alder reactions, particularly with reactive dienophiles like maleimides. rsc.org The reaction of the isomeric furo[3,4-c]pyridine (B3350340) system has been studied, indicating that intramolecular Diels-Alder reactions are feasible, though highly dependent on the nature and tether of the dienophile. nih.govfigshare.com For this compound, an intermolecular Diels-Alder reaction would be the expected pathway, leading to the formation of a bicyclic adduct.
Oxidation and Reduction Chemistry
The aldehyde group is readily susceptible to both oxidation and reduction, providing straightforward pathways to other important functional groups.
Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents. A mild and selective reagent often used for oxidizing aldehydes without affecting other sensitive parts of the molecule is silver(I) oxide (Ag₂O), as seen in the Tollens' test. Other potent oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can also be used, although they require more careful control of reaction conditions to avoid over-oxidation or side reactions on the heterocyclic rings. The resulting Furo[3,2-c]pyridine-2-carboxylic acid is a valuable intermediate for forming amides and esters.
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, Furo[3,2-c]pyridin-2-ylmethanol. This is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for reducing aldehydes and ketones and is compatible with many other functional groups. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is a much stronger and less selective reagent. Catalytic hydrogenation, using hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C) or nickel, is another effective method for this reduction. researchgate.netacs.org
A summary of these transformations is provided in the table below:
| Transformation | Reagent(s) | Product Functional Group |
| Oxidation | Silver(I) oxide (Ag₂O), Potassium permanganate (KMnO₄) | Carboxylic Acid |
| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄), H₂/Pd/C | Primary Alcohol |
Mechanistic Investigations of Synthetic Transformations
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Modern computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for these investigations. researchgate.net
DFT calculations can be used to model the electronic structure of the molecule, including its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The distribution and energies of these frontier orbitals help predict the molecule's reactivity towards electrophiles and nucleophiles. For instance, the analysis of the molecular electrostatic potential (MEP) can visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule, corroborating the expected reactivity at the aldehyde carbon. researchgate.netresearchgate.net
Furthermore, mechanistic pathways for its synthesis and subsequent reactions can be elucidated. The synthesis of the furo[3,2-c]pyridine core often involves cyclization reactions, such as the Curtius rearrangement of a 3-(2-furyl)acryloyl azide. researchgate.net Mechanistic studies, combining experimental evidence with computational modeling, can map out the transition states and intermediates of such complex transformations, providing insight into the factors that control reaction rates and selectivity. nih.gov For example, studies on related heterocyclic systems investigate reaction mechanisms through the isolation of intermediates and kinetic profiling, supported by DFT calculations to rationalize the observed reactivity. nih.gov
Applications in Medicinal Chemistry and Biological Activity
Furo[3,2-c]pyridine-2-carbaldehyde as a Privileged Scaffold for Drug Discovery
The furo[3,2-c]pyridine (B1313802) core is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets. ontosight.airesearchgate.net This versatility makes it a valuable starting point for the design and synthesis of novel therapeutic agents. ontosight.aiontosight.ai The introduction of a carbaldehyde group at the 2-position of the furo[3,2-c]pyridine ring system provides a reactive handle for further chemical modifications, allowing for the creation of diverse libraries of compounds. This aldehyde functionality can readily participate in various chemical reactions, such as condensations and cross-coupling reactions, facilitating the synthesis of a wide array of derivatives with potentially unique biological activities. researchgate.net
The interest in furo[3,2-c]pyridine and its analogs stems from their potential to interact with key biological molecules like enzymes and receptors, thereby influencing physiological processes. ontosight.aiontosight.ai Researchers have explored the synthesis of various derivatives by modifying substituents on the ring system to establish structure-activity relationships, which are crucial for optimizing the therapeutic potential of these compounds. ontosight.ai
Pharmacological Profiling of Furo[3,2-c]pyridine Derivatives
Derivatives of the furo[3,2-c]pyridine scaffold have been synthesized and evaluated for a variety of pharmacological activities, demonstrating the broad therapeutic potential of this heterocyclic system.
Neuropharmacological Applications
Antipsychotic Activity and Dopamine (B1211576) Receptor Interactions
Certain arylpiperazine derivatives of the furo[3,2-c]pyridine ring system have shown potential as antipsychotic agents. nih.gov These compounds have demonstrated significant activity in preclinical models used to predict antipsychotic efficacy, such as the blockade of apomorphine-induced stereotypy and climbing behaviors. nih.gov While these derivatives exhibit potent affinity for serotonin (B10506) receptors, their interaction with the dopamine D2 receptor, a primary target for many antipsychotic drugs, is reported to be weak. nih.govrotman-baycrest.on.ca This suggests that the antipsychotic-like effects of these furo[3,2-c]pyridine derivatives may be mediated by mechanisms that are not solely reliant on D2 receptor antagonism. nih.gov
Serotonin Receptor Affinity (5-HT1 and 5-HT2)
Furo[3,2-c]pyridine derivatives have been found to possess potent affinity for both 5-HT1 and 5-HT2 serotonin receptors. nih.gov The serotonergic system is a key modulator of various neurological functions, and drugs that target these receptors are used to treat a range of psychiatric disorders. The high affinity of furo[3,2-c]pyridine derivatives for these receptors underscores their potential for development as neuropharmacological agents. nih.gov
Effects on Dopamine Neurons
Electrophysiological studies on lead compounds from the furo[3,2-c]pyridine series have revealed distinct effects on dopamine neurons in different brain regions (A9 and A10). nih.gov Despite similarities in their behavioral profiles indicating potential antipsychotic activity, the different effects on dopamine neuron firing suggest that these compounds may achieve their biological effects through varied mechanisms. nih.govnih.gov This highlights the complexity of their pharmacological action and the potential for developing compounds with novel mechanisms of action for treating psychotic disorders. nih.gov
Anticancer and Antiproliferative Activities
The furo[3,2-c]pyridine scaffold has also been investigated for its potential in oncology. Various derivatives have demonstrated promising anticancer and antiproliferative properties against a range of human cancer cell lines.
For instance, certain furo[3,2-b]pyridine (B1253681) derivatives have shown encouraging growth inhibition of MDA-MB-231 and MCF-7 breast cancer cell lines. nih.govbenthamdirect.com One particular derivative, compound 3b , not only inhibited the growth of these cell lines but also demonstrated the ability to induce apoptosis in MCF-7 cells. nih.govbenthamdirect.com
Furthermore, other studies have highlighted the antiproliferative activity of different furo[3,2-c]coumarin derivatives against MCF-7 breast cancer and HCT-15 colon cancer cell lines. nih.gov The versatility of the pyridine (B92270) scaffold, a component of furo[3,2-c]pyridine, is well-recognized in the development of anticancer agents, with numerous pyridine-containing compounds being investigated for their antitumor properties. researchgate.netekb.eg
The antiproliferative activity of these compounds is often linked to their ability to inhibit specific enzymes or pathways crucial for cancer cell growth and survival. For example, some pyrrolo[3,2-c]pyridine derivatives, which share a similar bicyclic core, have shown potent inhibitory effects against FMS kinase, a receptor tyrosine kinase implicated in various cancers. nih.gov
Below is a table summarizing the reported anticancer activities of selected furo[3,2-c]pyridine and related derivatives:
| Compound Type | Cancer Cell Line(s) | Observed Activity | Reference(s) |
| Furo[3,2-b]pyridine derivative 3b | MDA-MB-231, MCF-7 | Growth inhibition, Apoptosis induction (MCF-7) | nih.govbenthamdirect.com |
| Furo[3,2-c]coumarin derivatives | MCF-7, HCT-15 | Antiproliferative activity | nih.gov |
| Pyrrolo[3,2-c]pyridine derivative 1r | Ovarian, Prostate, and Breast cancer cell lines | Antiproliferative activity, FMS kinase inhibition | nih.gov |
Induction of Apoptosis in Cancer Cell Lines
Derivatives of the furo[3,2-c]pyridine core have shown notable potential as anticancer agents, primarily through their ability to induce apoptosis, or programmed cell death, in malignant cells. Research has demonstrated the cytotoxic effects of these compounds across various cancer cell lines.
A series of synthesized furan[3,2-c]pyridine derivatives displayed significant in vitro anti-tumor activities against esophageal cancer cell lines KYSE70 and KYSE150. mdpi.com One compound in particular, designated 4c, exhibited potent cytotoxicity, achieving a 99% inhibition of cell growth at a concentration of 20.00 µg/mL. mdpi.com Its IC₅₀ value, the concentration required to inhibit 50% of cell growth, was determined to be 0.655 µg/mL after 48 hours of treatment against these cell lines. mdpi.com The anticancer potential of furo[3,2-c]pyridine derivatives against KYSE70 and KYSE150 cell lines has been corroborated by multiple studies.
Further research into photosensitizers has identified a novel furo[3,2-c]pyridine-based agent with aggregation-induced emission (AIE) characteristics. researchgate.net This photosensitizer was found to accelerate cancer cell apoptosis when activated, highlighting its potential application in photodynamic therapy (PDT). researchgate.net Additionally, patent literature suggests that alpha-helix mimetic structures incorporating the furo[3,2-c]pyridine scaffold can be used to treat cancer by promoting apoptosis. google.com
Table 1: Cytotoxic Activity of Furan[3,2-c]pyridine Derivative 4c
| Cell Line | Incubation Time (hours) | IC₅₀ (µg/mL) | Max Inhibition at 20 µg/mL |
| KYSE70 / KYSE150 | 48 | 0.655 | 99% |
Data sourced from a study on novel furopyridone derivatives against esophageal cancer. mdpi.com
Tubulin Polymerization Inhibition
The cytoskeleton, particularly microtubules formed by the polymerization of tubulin, is a critical target in cancer therapy. Disruption of tubulin dynamics can arrest the cell cycle and lead to apoptosis. While direct studies on this compound as a tubulin inhibitor are limited, the scaffold serves as a key intermediate in the synthesis of compounds with this mechanism of action.
One synthetic route describes the use of a furo[3,2-c]pyridine-4-amine derivative to create an aldehyde via treatment with LDA and dimethylformamide. tsijournals.com This aldehyde subsequently undergoes a Claisen-Schmidt condensation to form chalcones. tsijournals.com Chalcones represent a class of compounds known for their anticancer properties, with many acting as microtubule destabilizing agents by binding to tubulin and preventing its polymerization. tsijournals.com This synthetic linkage establishes the role of the furo[3,2-c]pyridine core as a valuable building block for developing potential tubulin polymerization inhibitors.
Inhibition of Cdc-like Kinases (CLKs)
Cdc-like kinases (CLKs) are a family of dual-specificity kinases that play a crucial role in regulating pre-mRNA splicing, a process often dysregulated in cancer. While significant research has identified the related furo[3,2-b]pyridine isomer as a privileged scaffold for potent and selective CLK inhibitors, publicly available studies specifically linking Furo[3,2-c]pyridine or its carbaldehyde derivative to the inhibition of Cdc-like kinases have not been identified.
Modulators of Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is essential during embryonic development and its aberrant activation in adults is linked to the formation and proliferation of various cancers. google.com The Furo[3,2-c]pyridine scaffold has been incorporated into molecules designed to inhibit this critical pathway.
A patent for cyclic sulfonamide derivatives as inhibitors of the Hedgehog signaling pathway describes the synthesis of a chloro-nitrophenyl-substituted furo[3,2-c]pyridine as an intermediate, demonstrating the utility of this core structure in developing Hh pathway modulators. google.com Further patent literature identifies spiro-oxindole compounds, which fuse a furo[3,2-c]pyridine ring with an indole (B1671886) structure, for the treatment of Hedgehog pathway-related disorders, including cancer. justia.com Some diaryl urea (B33335) derivatives containing a furo[3,2-c]pyridine moiety have also been found to target components of the Hh signaling pathway. researchgate.net
Antimicrobial and Antifungal Properties
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Derivatives of Furo[3,2-c]pyridine have been synthesized and evaluated for their ability to combat various bacterial and fungal strains.
In one study, several synthesized derivatives of furo[3,2-c]pyridine demonstrated a range of antimicrobial activities. The compounds showed potential for inhibiting the growth of phytopathogenic microorganisms, with bacterial strains generally showing greater sensitivity than fungal strains. Specifically, moderate to good activity was observed against the bacteria Xanthomonas sp. and Erwinia amylovora, as well as the filamentous fungi Pyrenophora avenae and Fusarium graminearum. The broader class of furopyridines is recognized for its potential antibacterial and antifungal properties. grafiati.com
Table 2: Antimicrobial Spectrum of Furo[3,2-c]pyridine Derivatives
| Organism Type | Species | Activity Level |
| Bacterium | Xanthomonas sp. | Moderate to Good |
| Bacterium | Erwinia amylovora | Moderate to Good |
| Fungus | Pyrenophora avenae | Moderate to Good |
| Fungus | Fusarium graminearum | Moderate to Good |
Data sourced from a study on the synthesis and antimicrobial activity of furo[3,2-c]pyridine derivatives.
Antiviral Activities
The Furo[3,2-c]pyridine core is a structural component of various compounds investigated for antiviral properties. Notably, research has been conducted on the specific compound this compound for its potential antiviral applications.
A theoretical investigation using protein-ligand docking demonstrated the potential antiviral efficacy of this compound against variants of HIV and Omicron. researchgate.net In addition to this direct research, other complex derivatives containing the furo[3,2-c]pyridine moiety, such as those with a piperazine (B1678402) ring, are known to exhibit a range of biological activities that include antiviral effects. ontosight.ai The broader class of furanopyridine derivatives has also yielded experimental anti-HIV agents like L-754,394. bohrium.com
Anti-Alzheimer's Agents
The complex pathology of Alzheimer's disease involves multiple targets, including certain protein kinases. Glycogen (B147801) synthase kinase 3 beta (GSK3-β) is considered a promising therapeutic target for the treatment of Alzheimer's disease, and inhibitors of this enzyme have been developed from the furo[3,2-c]pyridine scaffold. muni.cz A study reported that a series of compounds containing the furo[3,2-c]pyridine core yielded potent inhibitors of GSK3-β, with one derivative showing an IC₅₀ value as low as 0.8 nM. muni.cz
Additionally, the furo[3,2-c]pyridine structure has been used as a chemical reactant in the synthesis of imaging agents intended for detecting neurofibrillary tangles, a hallmark of Alzheimer's disease. google.com
Anti-inflammatory Activity
The furo[3,2-c]pyridine scaffold has been successfully utilized to develop potent anti-inflammatory agents. Research has shown that derivatives can modulate key inflammatory pathways.
One study focused on designing 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amino derivatives as inhibitors of the Janus kinase (JAK) family, which are crucial mediators of immune-inflammatory diseases like rheumatoid arthritis. nih.gov Systematic structure-activity relationship studies identified compound 7j as a potent inhibitor of all four JAK isoforms. nih.gov Molecular modeling suggested the importance of specific chemical moieties for its activity, and in vivo studies showed it possessed favorable pharmacokinetic properties and demonstrated slightly better anti-inflammatory efficacy than the established drug tofacitinib (B832) at the same dosage. nih.gov
Another line of research developed tetrahydrofuro[3,2-c]pyridine-2-carboxylate derivatives and evaluated their anti-inflammatory effects. researchgate.net Several of these compounds were found to be excellent inhibitors of key inflammatory mediators. researchgate.net
Table 1: Anti-inflammatory Activity of Furo[3,2-c]pyridine Derivatives
| Compound Class | Target(s) | Key Findings | Reference |
|---|---|---|---|
| 4-(4,5,6,7-Tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines | JAK1, JAK2, JAK3, TYK2 | Compound 7j strongly inhibited all four JAK isoforms and showed potent in vivo anti-inflammatory efficacy. | nih.gov |
| Tetrahydrofuro[3,2-c]pyridine-2-carboxylate derivatives | TNF-α, IL-6, COX-2, β-glucuronidase | Compounds 5j, 5k, 5l, 5m, and 5n were identified as excellent inhibitors of these inflammatory mediators. | researchgate.net |
Additionally, a patent application describes the use of furo[3,2-c]pyridine derivatives in a rat model of adjuvant-induced arthritis, further supporting the anti-inflammatory potential of this compound class. google.com
Antituberculosis Activity
Derivatives of the furo[3,2-c]pyridine scaffold have shown promise as agents against Mycobacterium tuberculosis. A patent has been filed for a furo[3,2-c]pyridine-2 derivative specifically for its activity as an antitubercular agent, effective against both standard and multi-drug-resistant strains of M. tuberculosis. google.com The broader furo[3,2-c]pyridine core has been noted in compounds with antibacterial properties, including activity against M. tuberculosis. nih.gov This highlights the potential of this chemical class in addressing the significant public health challenge of tuberculosis. researchgate.net
Antimalarial Activity
The furo[3,2-c]pyridine structure has been explored for its potential in developing new antimalarial drugs. Patents have mentioned furo[3,2-c]pyridine derivatives in the context of their therapeutic use, with specific reference to activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. google.comgoogle.com One report suggests that a furo[3,2-c]pyridine derivative exhibits its antiplasmodial action by inhibiting the plasmodial glycogen synthase kinase-3 (PfGSK-3) enzyme.
Kappa-Opioid Receptor Agonism
The investigation of furo[3,2-c]pyridine derivatives as kappa-opioid receptor (KOR) agonists is an emerging area. A computational study suggested that the kappa-opioid receptor is a plausible target for compounds based on this scaffold. researchgate.net While direct, conclusive evidence of potent and selective KOR agonism is still developing, the inclusion of furo[3,2-c]pyridine synthesis in studies targeting other central nervous system receptors, such as dopamine D1, suggests the scaffold's suitability for CNS-active drug discovery. nih.govnih.gov
Alpha2-Adrenoceptor Antagonism
While direct studies on the alpha2-adrenoceptor antagonism of this compound itself are limited, research on related pyridine derivatives suggests potential activity at adrenergic receptors. For instance, some pyridine compounds, when administered at higher doses, have been observed to act on α2-adrenergic receptors. jchemrev.com The broader class of furo[3,2-c]pyridine derivatives has been investigated for its effects on the central nervous system, with some compounds showing an affinity for various receptors, including adrenergic receptors. researchgate.net
In studies of structurally related compounds, an interesting relationship has been observed between dopaminergic and adrenergic receptor activity. For example, in a series of tiospirone (B1683174) metabolites, an increase in alpha-1 adrenergic affinity was associated with a decrease in dopamine D2 receptor interactions. researchgate.net This interplay between different receptor systems highlights the complex pharmacology of such heterocyclic scaffolds and suggests that derivatives of this compound could be tailored to modulate adrenergic receptor activity. Further investigation is required to specifically determine the alpha2-adrenoceptor antagonist profile of this compound and its derivatives.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the furo[3,2-c]pyridine scaffold, SAR studies have provided insights into how different substituents influence their therapeutic potential.
The biological activity of furo[3,2-c]pyridine derivatives can be significantly altered by modifying the substituents on the heterocyclic core. For example, in a series of non-catechol dopamine D1 receptor agonists featuring a furo[3,2-c]pyridine moiety, systematic modifications to different parts of the molecule led to variations in their activity. nih.gov
In the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines, the nature of the substituent on the aromatic ring was found to influence the reaction yields, with electron-donating groups generally providing higher yields than electron-withdrawing groups. beilstein-journals.org While this relates to synthetic accessibility, it can also have implications for the electronic properties of the final compounds, which in turn can affect their biological activity.
The following table summarizes the impact of substituent modifications on the biological activity of related furopyridine derivatives, providing a basis for predicting the effects of similar changes to the this compound scaffold.
| Scaffold/Derivative | Substituent Modification | Impact on Biological Activity |
| Furo[3,2-c]pyridine-based dopamine D1 receptor agonists | Replacement of pyridazin-3(2H)-one with pyrimidine-2,4(1H,3H)-dione | Altered receptor binding and functional activity |
| Furo[3,2-c]pyridine-based dopamine D1 receptor agonists | Replacement of the furo[3,2-c]pyridine with tricyclic, bicyclic, or pyridine rings | Significant loss of activity, suggesting the importance of the furo[3,2-c]pyridine core |
| Tetrahydrofuro[3,2-c]pyridines | Electron-donating groups on the 4-phenyl substituent | Higher synthetic yields, potentially influencing electronic properties |
Molecular Docking and Receptor Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand and its target receptor at the molecular level.
Molecular docking studies of compounds containing the furo[3,2-c]pyridine core have revealed key interactions within the active sites of enzymes. For instance, in a study of dopamine D1 receptor agonists, a compound with a furo[3,2-c]pyridine ring was docked into the receptor's binding site. nih.gov The docking simulation showed that the furo[3,2-c]pyridine ring forms π-π stacking interactions with the aromatic residues Phe288 and Phe289 in the sixth transmembrane domain (TM6). nih.gov Additionally, the oxygen atom of the furo[3,2-c]pyridine ring was found to form a hydrogen bond with the residue Asn292, also in TM6. nih.gov Another hydrogen bond was observed between the oxygen atom on the furo[3,2-c]pyridine ring and the residue Ser107 in the third transmembrane domain (TM3). nih.gov These interactions are crucial for the ligand's affinity and selectivity.
A separate computational investigation involving a this compound derivative and Cyclin-Dependent Kinase 2 (CDK2) protein also highlighted the importance of structural parameters in molecular interactions. researchgate.net
The following table summarizes key interactions observed in molecular docking studies of a furo[3,2-c]pyridine-containing ligand with the dopamine D1 receptor.
| Ligand Moiety | Receptor Residue | Type of Interaction |
| Furo[3,2-c]pyridine ring | Phe288 (TM6) | π-π stacking |
| Furo[3,2-c]pyridine ring | Phe289 (TM6) | π-π stacking |
| Furo[3,2-c]pyridine oxygen | Asn292 (TM6) | Hydrogen bond |
| Furo[3,2-c]pyridine oxygen | Ser107 (TM3) | Hydrogen bond |
These findings underscore the ability of the furo[3,2-c]pyridine scaffold to engage in specific and significant interactions within a protein's active site, providing a strong basis for the rational design of new inhibitors and modulators based on the this compound template.
Applications in Materials Science
Furo[3,2-c]pyridine-2-carbaldehyde in Luminescent Materials
The application of the furo[3,2-c]pyridine (B1313802) framework is notable in the area of luminescent materials. While detailed experimental data on the specific photoluminescent properties of this compound is limited in available literature, theoretical studies have investigated its electronic and spectroscopic characteristics.
There is currently a lack of specific experimental studies detailing the blue luminous performance or the precise fluorescence quantum yields of this compound itself. However, computational studies using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been performed to analyze the molecule's structural, electronic, and spectroscopic properties. These theoretical investigations explore its HOMO-LUMO energy gap and calculate excited state energies, which are fundamental to a compound's potential luminescent behavior.
No specific research detailing the application of this compound as a photosensitizer was identified in the reviewed literature.
Integration into Coordination Chemistry and Metal Complexes
The furo[3,2-c]pyridine scaffold serves as an important ligand in coordination chemistry, particularly in the synthesis of phosphorescent metal complexes for optoelectronic applications. Its structure is well-suited for forming stable complexes with transition metals like iridium, leading to materials with highly desirable photophysical properties.
Research has demonstrated that by incorporating the furo[3,2-c]pyridine ligand, it is possible to create a series of highly efficient phosphorescent iridium(III) complexes. researchgate.net The emission colors of these complexes can be systematically tuned across the entire visible spectrum, from greenish-blue to deep-red. researchgate.net This tuning is achieved by modifying the molecular structures of the co-ligands attached to the iridium center, which alters the energy levels of the complex. researchgate.net
These iridium complexes based on the furo[3,2-c]pyridine ligand exhibit impressive photoluminescence quantum yields (PLQYs), reaching values between 0.55 and 0.78 for emissions in the 475-560 nm range and between 0.10 and 0.34 for emissions in the 590-640 nm range. researchgate.net The utility of these materials has been proven in the fabrication of phosphorescent organic light-emitting diodes (OLEDs). researchgate.net These devices have demonstrated state-of-the-art performance, showcasing high external quantum efficiencies (EQEs) for a full range of colors. researchgate.net
Table 1: Performance of OLEDs Using Furo[3,2-c]pyridine-Based Iridium Complexes This table presents the performance metrics for various colored phosphorescent OLEDs incorporating different iridium complexes based on the general furo[3,2-c]pyridine ligand.
| Emission Color | Max. External Quantum Efficiency (EQE) | Luminous Efficacy | CIE Coordinates |
| Greenish-Blue | 20.0% | 46.6 cd/A | (0.25, 0.48) |
| Green | 31.8% | 89.0 cd/A | (0.30, 0.58) |
| Greenish-Yellow | 19.9% | 71.9 cd/A | (0.43, 0.54) |
| Orange | 16.6% | 38.9 cd/A | (0.62, 0.37) |
| Red | 12.0% | 16.7 cd/A | (0.66, 0.32) |
| Deep-Red | 8.5% | 7.3 cd/A | (0.70, 0.29) |
| (Data sourced from Yan et al., 2018) researchgate.net |
Further research into specific derivatives, such as an isomer-free furo[3,2-c]pyridine-based iridium complex featuring two methoxy (B1213986) groups on the phenyl ring, highlights the strategy of ligand modification. This particular complex, [(3,5-diMeOpfupy)2Ir(acac)], produces an orange emission and demonstrates the potential for developing solution-processable OLEDs. researchgate.net
Table 2: Properties of a Methoxy-Substituted Furo[3,2-c]pyridine Iridium Complex This table details the photophysical and device performance of a specific orange-emitting iridium complex.
| Complex | Emission Peak | PLQY | Exciton Lifetime | Max. Current Efficiency (s-PhOLED) | CIE Coordinates (s-PhOLED) |
| [(3,5-diMeOpfupy)2Ir(acac)] | 598 nm | 0.32 | 1.29 µs | 17.2 cd/A | (0.60, 0.39) |
| (Data sourced from Wang et al., 2019) researchgate.net |
These findings underscore the significant potential of furo[3,2-c]pyridine-based phosphors for creating full-color OLED displays and other advanced optical materials. researchgate.net
Advanced Research Techniques and Methodologies
In Vitro and In Vivo Biological Assays
In vitro (in a controlled laboratory environment) and in vivo (in a living organism) assays are fundamental to determining the biological activity of a compound. These assays can range from testing a compound's effect on isolated proteins or cells to evaluating its efficacy and behavior in animal models.
While the broader class of furopyridines has been a subject of medicinal chemistry research, specific biological assay data for Furo[3,2-c]pyridine-2-carbaldehyde is not extensively reported in publicly accessible literature. For instance, studies on related hydrogenated furo[3,2-c]pyridine (B1313802) skeletons have shown they can possess biological activities such as JAK2 inhibition. beilstein-journals.org However, this does not directly implicate this compound itself in such activities.
Research on isomers, such as furo[3,2-b]pyridines, has demonstrated activities including cytotoxicity against cancer cell lines. researchgate.net Similarly, dihydrofuro[2,3-b]pyridine derivatives have been investigated as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.gov These findings on related but structurally distinct compounds highlight the potential of the furopyridine scaffold, but specific assay results for this compound remain to be published.
Table 1: Representative Biological Assays for Furopyridine Scaffolds (Isomers/Derivatives)
| Compound Class | Assay Type | Target | Observed Activity | Reference |
| Hydrogenated Furo[3,2-c]pyridines | In Vitro | JAK2 | Inhibitory Activity | beilstein-journals.org |
| Furo[3,2-b]pyridines | In Vitro | MDAMB-231 & MCF-7 cell lines | Cytotoxic Properties | researchgate.net |
| Dihydrofuro[2,3-b]pyridines | In Vitro & In Vivo | IRAK4 | Inhibitory Activity | nih.gov |
This table illustrates the types of biological activities found in related furopyridine structures, not this compound itself.
High-Throughput Screening of Compound Libraries
High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological target. This method is crucial for identifying "hits" from compound libraries that can be further developed into lead compounds.
There is no specific information available in the scientific literature to indicate that this compound has been included in or identified as a hit from high-throughput screening campaigns. Compound libraries used in HTS are often proprietary or part of large, curated collections, and the specific constituents are not always publicly disclosed unless they become part of a published study.
Kinetic Studies of Enzyme Inhibition
Kinetic studies of enzyme inhibition are performed to understand how a compound interacts with an enzyme, including its mechanism of inhibition (e.g., competitive, non-competitive) and its binding affinity (Ki). mdpi.com This information is vital for optimizing the potency and selectivity of enzyme inhibitors.
Specific kinetic studies on the interaction of this compound with any particular enzyme are not described in the available research. While derivatives of other heterocyclic systems, such as imidazopyridines, have been the subject of enzyme inhibition studies, for example, as urease inhibitors, this does not provide data on the compound . mmu.ac.uk The aldehyde functional group present in this compound could potentially interact with biological nucleophiles, but without experimental data, its role in enzyme inhibition remains speculative.
Q & A
Q. What are the standard synthetic routes for Furo[3,2-c]pyridine-2-carbaldehyde, and what reaction conditions are critical for optimizing yield?
this compound is typically synthesized via cyclization of pyridine and furan derivatives using acid or base catalysts. A common method involves reacting 4-hydroxycoumarins with terminal alkynes under thermal conditions (e.g., 80–120°C) in solvents like dichloromethane or toluene. Catalysts such as Yb(OTf)₃ or silver oxide are critical for regioselective ring formation . Key parameters include temperature control to avoid side reactions and solvent polarity to stabilize intermediates. Characterization via ¹H/¹³C NMR and HRMS is essential to confirm product identity .
Q. How can researchers validate the structural integrity of this compound and its derivatives?
Structural validation relies on a combination of spectroscopic and crystallographic methods:
- ¹H/¹³C NMR : Identifies proton environments (e.g., aldehyde protons at δ 9.8–10.2 ppm) and carbon hybridization .
- IR Spectroscopy : Confirms the presence of aldehyde (C=O stretch at ~1700 cm⁻¹) and aromatic C-H bonds .
- X-ray Crystallography : Resolves bond angles (e.g., C(3)-C(4)-O(1) = 109.58°) and ring fusion geometry .
- HRMS : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 283.0961 for a derivative) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, goggles, and respirators to avoid dermal/ocular exposure and inhalation of dust .
- Storage : Keep at 2–8°C in airtight containers to prevent degradation .
- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid generating aerosols .
- Emergency Response : For eye contact, rinse with water for ≥15 minutes; for ingestion, administer activated charcoal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of Furo[3,2-c]pyridine derivatives?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) often arise from structural variations or assay conditions. To address this:
- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., 4-chloro or 2-methyl groups) and test against standardized cell lines (e.g., Xanthomonas sp. for antimicrobial assays) .
- Mechanistic Profiling : Use fluorescence quenching or molecular docking to assess interactions with targets like DNA topoisomerases or microbial enzymes .
- Control Experiments : Compare with analogs like Furo[3,2-c]coumarins to isolate ring-fusion effects .
Q. What strategies improve the efficiency of Suzuki-Miyaura coupling reactions involving this compound derivatives?
Unexpected byproducts (e.g., dimeric compounds like 10 in ) can arise during cross-coupling. Optimization strategies include:
- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like SPhos to enhance selectivity .
- Solvent Optimization : Use DMF or THF to stabilize boronate intermediates.
- Temperature Gradients : Lower temperatures (e.g., 60°C) reduce side reactions while maintaining coupling efficiency .
Q. How does the fused-ring system of this compound influence its reactivity compared to monocyclic aldehydes?
The fused furan-pyridine system increases electron density at the pyridine nitrogen, enhancing nucleophilic substitution at the 4-position. Key differences include:
- Redox Behavior : The aldehyde group is more resistant to oxidation than pyridine-2-carboxaldehyde due to conjugation with the furan ring .
- Ring Strain : Angular fusion (e.g., bond angles ~109°) increases susceptibility to ring-opening under strong acidic conditions .
Q. What methodologies enable scalable synthesis of this compound for high-throughput screening?
Transitioning from batch to flow chemistry improves scalability:
- Continuous Flow Reactors : Ensure consistent heat/mass transfer for cyclization steps .
- Automated Purification : Use flash chromatography or recrystallization in ethanol-water mixtures to isolate pure product .
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline IR or UV-vis spectroscopy .
Q. How can computational modeling guide the design of this compound-based therapeutics?
- DFT Calculations : Predict electrophilic sites (e.g., aldehyde carbon) for covalent inhibitor design .
- MD Simulations : Model interactions with biological targets (e.g., kinases) to prioritize synthetic targets .
- ADMET Profiling : Use tools like SwissADME to optimize solubility and metabolic stability .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
